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The table below summarizes the key efficacy and safety data from the first-in-human phase 1 study for

Conteltinib in ALK TKI-naïve patients [1] [2].

Parameter Result in ALK TKI-Naïve Patients

Recommended Phase 2 Dose 600 mg, taken orally once daily (quaque die, QD) [1] [2]

Overall Response Rate (ORR) 64.1% (25 out of 39 patients; 95% CI: 47.2–78.8) [1] [2]

Median Progression-Free Survival
(PFS)

15.9 months (95% CI: 9.26–23.3) [1] [2]

Median Duration of Response
(DoR)

15.0 months (95% CI: 9.06–25.8) [1] [2]

Most Common Treatment-Related
Adverse Events (TRAEs)

Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated

aspartate aminotransferase (39.1%), Nausea (37.5%) [1] [2]

Grade ≥ 3 TRAEs 14.1% of all patients (9 out of 64, including both TKI-naïve and

pre-treated) [1] [2]

Dose-Limiting Toxicity (DLT) One event was reported at the 600 mg dose [1] [2]
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Parameter Result in ALK TKI-Naïve Patients

Maximum Tolerated Dose (MTD) Not reached in the study [1] [2]

The phase 1 study (NCT02695550) was a multicenter, open-label trial designed to assess the safety,

pharmacokinetics, and preliminary efficacy of Conteltinib [1] [2].

Study Design: The dose-escalation phase followed a modified Fibonacci sequence, with doses
ranging from 50 mg to 800 mg taken once daily. A dose expansion phase was initiated for doses

where a response was observed [1] [2].
Patient Population: The study enrolled adults (age 18-75) with histologically or cytologically

confirmed advanced ALK-positive NSCLC, confirmed by FISH, IHC, PCR, or NGS. Patients were
required to have at least one measurable lesion and an ECOG performance status of ≤2 [1] [2].

Primary Endpoints: The primary endpoints were safety-based, including the determination of the
Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities (DLTs), and the overall profile of Adverse

Events [1] [2].

Preclinical Rationale and Mechanism of Action

Conteltinib is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor

[1] [2].

Increased Potency: In enzymatic assays, Conteltinib was found to be approximately 10-fold more
potent than the first-generation ALK TKI, Crizotinib [1] [2].

Activity Against Resistance Mutations: Preclinical studies showed that Conteltinib can inhibit
various Crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and
R1275Q [1] [2].
Additional Targets: Besides ALK, Conteltinib also inhibits focal adhesion kinase (FAK) and proline-

rich tyrosine kinase 2 (Pyk2), although with less potency than its inhibition of ALK. The contribution of
this activity to its overall efficacy profile is an area of research [1] [2].
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Diagram: Mechanism of Action of ALK TKIs like Conteltinib. The drug inhibits the activated ALK fusion

protein, blocking downstream oncogenic signaling pathways. A key feature of second-generation inhibitors is

their ability to overcome specific resistance mutations that emerge after first-generation TKI treatment [1]

[2] [3].
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Frequently Asked Questions (FAQs) for Researchers

1. How does Conteltinib's efficacy compare to other second-generation ALK TKIs? While cross-trial

comparisons should be interpreted with caution, Conteltinib's median PFS of 15.9 months in TKI-naïve

patients positions it as an active agent in this class [1] [2]. Other second-generation TKIs like Alectinib and

Brigatinib have reported median PFS of over 24 months in their respective phase 3 trials, and the third-

generation TKI Lorlatinib has shown a remarkable 5-year PFS rate of 60% in the CROWN trial [4] [5].

Direct comparative studies are needed to definitively establish its relative efficacy.

2. What is the clinical significance of Conteltinib's activity against the G1202R mutation? The G1202R

mutation is a common resistance mechanism that emerges following treatment with second-generation ALK

TKIs like Alectinib and Ceritinib, and it is particularly difficult to target [3]. Conteltinib's preclinical activity

against G1202R suggests it could be a valuable therapeutic option for patients who have developed

resistance to other second-generation agents, although clinical data in this specific setting is still emerging

[1] [2].

3. What are the key laboratory parameters to monitor during Conteltinib administration? Based on the

safety profile, investigators should regularly monitor the following:

Liver Function: Aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels.
Renal Function: Serum creatinine levels.

Gastrointestinal Toxicity: Manage diarrhea and nausea with standard supportive care. These
parameters align with the most frequently observed treatment-related adverse events [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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